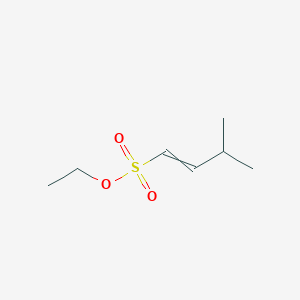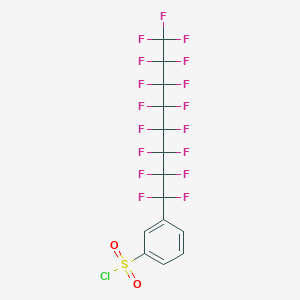
3-(Heptadecafluorooctyl)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Heptadecafluorooctyl)benzene-1-sulfonyl chloride is a specialized organic compound known for its unique chemical properties It is characterized by the presence of a benzene ring substituted with a sulfonyl chloride group and a heptadecafluorooctyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphorus Pentachloride Method: This method involves the reaction of sodium benzenesulfonate with phosphorus pentachloride. The mixture is heated in an oil bath at 170-180°C for about 15 hours.
Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this involves the reaction of sodium benzenesulfonate with phosphorus oxychloride under controlled conditions.
Chlorosulfonic Acid Method: This method involves the reaction of benzene with chlorosulfonic acid, maintaining the temperature between 20-25°C.
Industrial Production Methods
Industrial production typically scales up these laboratory methods, ensuring precise control over reaction conditions to maximize yield and purity. The choice of method depends on the availability of reagents and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
Electrophilic Aromatic Substitution: The benzene ring in 3-(Heptadecafluorooctyl)benzene-1-sulfonyl chloride can undergo electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Common Reagents and Conditions
Halogenation: Using halogens like chlorine or bromine in the presence of a catalyst.
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: Using fuming sulfuric acid or chlorosulfonic acid.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or phenols.
Wissenschaftliche Forschungsanwendungen
3-(Heptadecafluorooctyl)benzene-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonyl derivatives.
Biology: Utilized in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential in drug development, especially in the design of enzyme inhibitors.
Wirkmechanismus
The compound exerts its effects primarily through its sulfonyl chloride group, which is highly reactive towards nucleophiles. This reactivity allows it to modify various substrates, forming stable sulfonyl derivatives. The heptadecafluorooctyl chain imparts unique hydrophobic and lipophobic properties, making it useful in applications requiring surface modification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonyl Chloride: Lacks the heptadecafluorooctyl chain, making it less hydrophobic.
Toluene-4-sulfonyl Chloride: Similar reactivity but different substituent on the benzene ring.
Methanesulfonyl Chloride: Smaller and less complex structure, with different reactivity patterns.
Uniqueness
3-(Heptadecafluorooctyl)benzene-1-sulfonyl chloride stands out due to its long fluorinated chain, which imparts unique physical and chemical properties. This makes it particularly valuable in applications requiring extreme hydrophobicity and chemical resistance .
Eigenschaften
CAS-Nummer |
104818-20-4 |
|---|---|
Molekularformel |
C14H4ClF17O2S |
Molekulargewicht |
594.67 g/mol |
IUPAC-Name |
3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C14H4ClF17O2S/c15-35(33,34)6-3-1-2-5(4-6)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)14(30,31)32/h1-4H |
InChI-Schlüssel |
RKCKEJFGJYBCMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 4-[2-(octylsulfinyl)ethyl]-](/img/structure/B14338239.png)
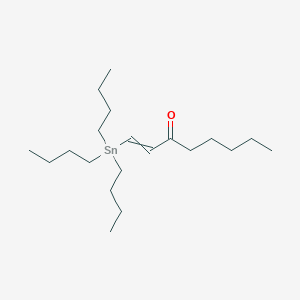
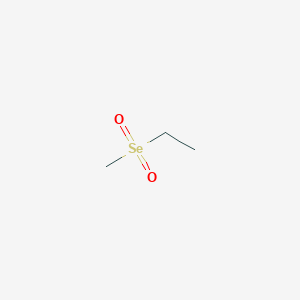

![2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol](/img/structure/B14338266.png)
![2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14338281.png)
![1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14338282.png)
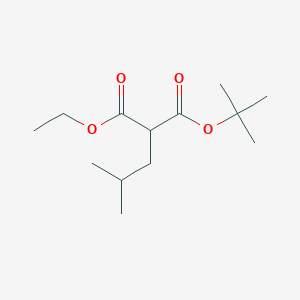
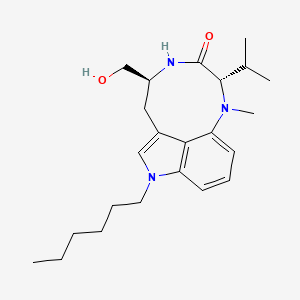
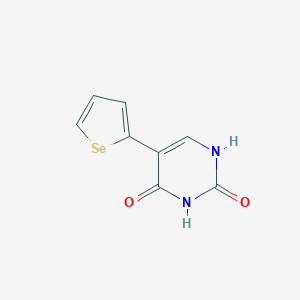
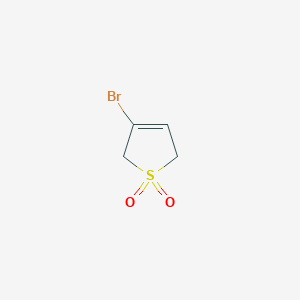
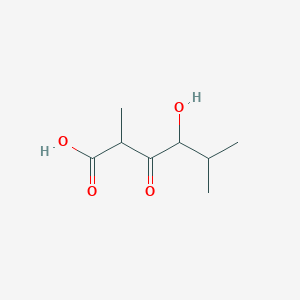
![2-Ethyl[1,3]thiazolo[4,5-c]pyridine](/img/structure/B14338313.png)
